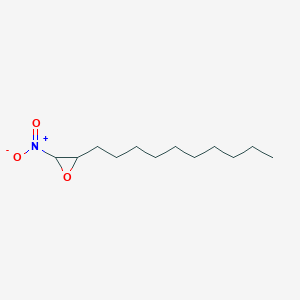sulfanylidene-lambda~5~-phosphane CAS No. 54006-28-9](/img/structure/B14640061.png)
[(Diphenylphosphanyl)methyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane is a chemical compound with the molecular formula C25H22P2S and a molecular weight of 416.463 g/mol . It is known for its unique structure, which includes both phosphanyl and sulfanylidene groups, making it an interesting subject of study in various fields of chemistry.
Métodos De Preparación
The synthesis of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphanyl or sulfanylidene groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphanyl and sulfanylidene groups can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. These interactions can modulate various biochemical pathways, making the compound a valuable tool in both research and industrial applications .
Comparación Con Compuestos Similares
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane can be compared with similar compounds such as dimethylphenylphosphine and other phosphine derivatives. Unlike dimethylphenylphosphine, which has a simpler structure with only one phenyl group, (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has a more complex structure with additional functional groups, providing unique reactivity and applications .
Similar compounds include:
- Dimethylphenylphosphine
- Triphenylphosphine
- Diphenylphosphine oxide
These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane .
Propiedades
Número CAS |
54006-28-9 |
|---|---|
Fórmula molecular |
C25H22P2S |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
diphenylphosphanylmethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C25H22P2S/c28-27(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-26(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 |
Clave InChI |
HDCCDFJQHFNZEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
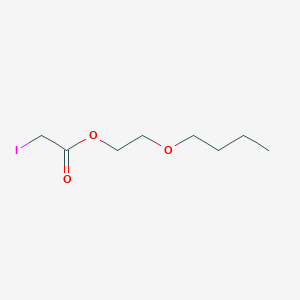
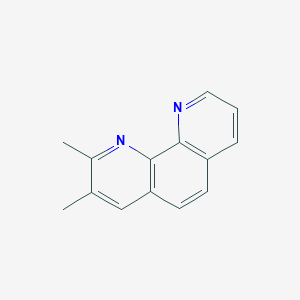
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
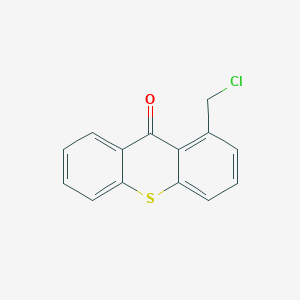
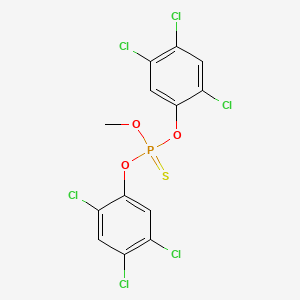
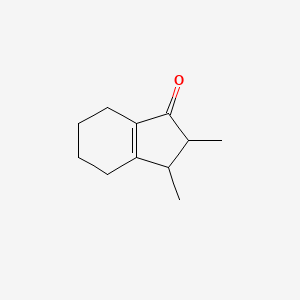
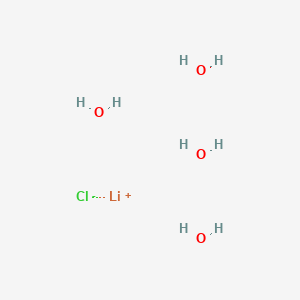
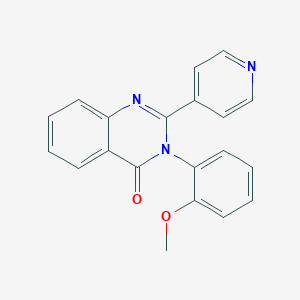
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
